molecular formula C20H20N2O2 B1672599 Feprazone CAS No. 30748-29-9

Feprazone

Cat. No. B1672599
CAS RN: 30748-29-9
M. Wt: 320.4 g/mol
InChI Key: RBBWCVQDXDFISW-UHFFFAOYSA-N
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Description

Feprazone, also known as prenazone, is a drug used for joint and muscular pain . It is an analog of phenylbutazone but instead of an n-butyl group, it is prenylated .


Molecular Structure Analysis

Feprazone has a molecular formula of C20H20N2O2 . It contains a total of 46 bonds; 26 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 N hydrazine .


Physical And Chemical Properties Analysis

Feprazone has a molecular weight of 320.4 g/mol . In a study, 30 and 60 μM Feprazone were used as the optimized concentrations .

Scientific Research Applications

Antiadipogenesis and Antiobesity Capacities

Feprazone has shown potential in combating obesity and adipogenesis. A study by Che et al. (2021) found that Feprazone exhibits anti-adipogenic and antiobesity capacities in both in vitro 3T3-L1 cells and in vivo mouse models. The research demonstrated that Feprazone effectively reversed lipid accumulation, reduced production of triglycerides, and altered expressions of various genes and proteins associated with adipogenesis and lipolysis (Che et al., 2021).

Mitigation of Cellular Senescence in Chondrocytes

Feprazone has been studied for its role in mitigating cellular senescence in chondrocytes, which is a key factor in osteoarthritis (OA) progression. Huang et al. (2021) investigated the protective effects of Feprazone against interleukin-1 β (IL-1β)-induced cellular senescence in human chondrocytes. The findings suggest that Feprazone can ameliorate IL-1β-induced increases in cellular senescence and prevent cell cycle arrest, suggesting its potential therapeutic use in treating OA (Huang et al., 2021).

Effect on Hepatic Drug-Metabolizing Enzymes

A study by Morita et al. (2004) explored Feprazone's effect on hepatic drug-metabolizing enzymes. They found that Feprazone induces hepatic drug-metabolizing enzymes in humans, suggesting its potential influence on the pharmacokinetics of other drugs (Morita et al., 2004).

Prevention of Endothelial Inflammation

Feprazone has been studied for its capacity to prevent free fatty acid (FFA)-induced endothelial inflammation, a key factor in atherosclerosis development. Song et al. (2021) showed that Feprazone ameliorates FFA-induced oxidative stress, inflammation, and endothelial dysfunction in human aortic endothelial cells. This suggests its potential as a treatment for improving endothelial function and preventing atherosclerosis (Song et al., 2021).

Inhibition of Cyclooxygenase Activities

Research by Qi (2000) investigated the effects of Feprazone on cyclooxygenase (COX) activities. They found that Feprazone significantly inhibits COX activities, particularly COX2, suggesting its potential use in reducing inflammation with lower gastrointestinal toxicity compared to other nonsteroidal anti-inflammatory drugs (Qi, 2000).

Future Directions

Feprazone might display anti-adipogenic and antiobesity capacities in in vitro 3 T3-L1 cells and in vivo mice . Future studies identifying the underlying molecular mechanism and exploring the effects of Feprazone on AS in vivo are needed to better understand its therapeutic potential .

properties

IUPAC Name

4-(3-methylbut-2-enyl)-1,2-diphenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-15(2)13-14-18-19(23)21(16-9-5-3-6-10-16)22(20(18)24)17-11-7-4-8-12-17/h3-13,18H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBWCVQDXDFISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023051
Record name Feprazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Feprazone

CAS RN

30748-29-9
Record name Feprazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30748-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Feprazone [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030748299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Feprazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13364
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Feprazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Feprazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FEPRAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BVX6J0CGR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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